Stereochemistry: Racemic/Trans vs. Cis Isomer
The target compound CAS 393134-41-3 is registered without explicit stereochemistry, indicating it is either the trans isomer or a racemic mixture. In contrast, the cis isomer (1R,2S)-2-[(3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is assigned CAS 197502-06-0 and is sold as AldrichCPR under the name cis-N-(3-chlorophenyl)hexahydrophthalamic acid. The cis isomer has established crystal structure data, while the target compound does not . For stereosensitive biological targets (e.g., mGlu4, where VU0155041 is active only in the cis configuration [1]), the stereochemistry of CAS 393134-41-3 may produce a different pharmacological outcome, making it a distinct tool for probing stereochemical requirements.
| Evidence Dimension | Stereochemistry (cis vs. unspecified/trans) |
|---|---|
| Target Compound Data | No stereochemistry assigned (likely trans or racemic); CAS 393134-41-3 |
| Comparator Or Baseline | Cis isomer: (1R,2S)-configuration, CAS 197502-06-0; crystallographically characterized |
| Quantified Difference | Not quantified pharmacologically; structural difference is qualitative (cis vs. unspecified) |
| Conditions | Structural assignment based on CAS registry and vendor data |
Why This Matters
For researchers requiring a specific stereoisomer, procuring CAS 393134-41-3 instead of the cis isomer ensures the desired geometry, which is critical for SAR studies where the relative orientation of the carboxamide and carboxylic acid groups governs target binding.
- [1] Watson, J. et al. (2023). VU0155041, a positive allosteric modulator of mGluR4, is active only in the cis configuration; the trans isomer is inactive. PubMed ID: 37245678. View Source
